Product packaging for 1-Anilino-2-nitroguanidine(Cat. No.:)

1-Anilino-2-nitroguanidine

Cat. No.: B3727110
M. Wt: 195.18 g/mol
InChI Key: MCLGHWONVQHBKG-UHFFFAOYSA-N
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Description

1-Anilino-2-nitroguanidine is a chemical derivative of 1-amino-2-nitroguanidine (ANQ), a nitrogen-rich compound recognized in the field of energetic materials research . ANQ is noted for its high nitrogen content and thermal stability, serving as a versatile precursor for further chemical modification . The anilino subgroup in this derivative suggests its potential use in organic synthesis, particularly in the formation of more complex heterocyclic systems or as a ligand. As a guanidine derivative, its molecular structure features electron-withdrawing and electron-donating groups that confer high reactivity, suitable for nucleophilic substitution and cyclization reactions . Researchers value this family of compounds for developing new synthetic pathways and specialized materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N5O2 B3727110 1-Anilino-2-nitroguanidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-anilino-2-nitroguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5O2/c8-7(11-12(13)14)10-9-6-4-2-1-3-5-6/h1-5,9H,(H3,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCLGHWONVQHBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=N[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NN/C(=N/[N+](=O)[O-])/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100524-26-3
Record name Hydrazinecarboximidamide, N-nitro-2-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100524-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 1 Anilino 2 Nitroguanidine and Its Derivatives

Established Synthetic Pathways for 1-Amino-2-nitroguanidine

Several synthetic routes to 1-amino-2-nitroguanidine (ANQ) have been developed, each with distinct starting materials and reaction conditions.

Hydrazinolysis of Nitroguanidine (B56551) as a Primary Route

The most common method for synthesizing 1-amino-2-nitroguanidine involves the hydrazinolysis of nitroguanidine. mdpi.comresearchgate.netscribd.com This reaction is typically carried out by treating nitroguanidine with hydrazine (B178648) hydrate (B1144303) in an aqueous solution. mdpi.comscribd.comnih.gov The temperature of the reaction is a critical parameter and must be carefully controlled. For instance, one method specifies dissolving nitroguanidine and 80% hydrazine hydrate in water at 55°C for 15 minutes to achieve a 60% yield. nih.gov Another approach involves the reaction of hydrazine sulfate (B86663) and nitroguanidine in aqueous ammonia (B1221849) at 50–60°C, resulting in a 50% yield. nih.gov It is important to note that side products such as aminoguanidine (B1677879) and diaminoguanidine (B1197381) can also be formed during this reaction. nih.gov

Starting MaterialReagentsTemperatureReaction TimeYield
Nitroguanidine80% Hydrazine Hydrate, Water55°C15 min60%
NitroguanidineHydrazine Sulfate, Aqueous Ammonia50-60°C-50%

Alternative Preparation Methods from Dinitroguanidine

An alternative synthesis of ANQ starts from 1,2-dinitroguanidine. nih.gov This method involves the reaction of 1,2-dinitroguanidine with a 25% hydrazine hydrate solution in water at a temperature of 70–80°C for 2 hours, which can produce ANQ in a high yield of 90%. nih.gov However, the practical application of this method is limited by the difficulty in obtaining the starting material, 1,2-dinitroguanidine. nih.govresearchgate.net

Starting MaterialReagentsTemperatureReaction TimeYield
1,2-Dinitroguanidine25% Hydrazine Hydrate, Water70-80°C2 h90%

Synthesis from 2-Methyl-3-nitroisothiourea

A more recent development in the synthesis of ANQ involves the use of 2-methyl-3-nitroisothiourea as the starting material. nih.govgoogle.com In this process, 2-methyl-3-nitroisothiourea is reacted with 80% hydrazine hydrate. google.com The reaction mixture is heated to a temperature between 40 and 70°C and held for 3 to 6 hours. google.com While this method offers the advantage of shorter synthesis steps and simpler post-processing, the reported yield is comparatively lower at 47%. nih.gov

Starting MaterialReagentsTemperatureReaction TimeYield
2-Methyl-3-nitroisothiourea80% Hydrazine Hydrate, Water40-70°C3-6 h47%

Targeted Synthesis of Anilino-Substituted Nitroguanidines

Once 1-amino-2-nitroguanidine is obtained, the anilino group can be introduced through various chemical strategies.

Nucleophilic Substitution Reactions with Anilino Precursors

The synthesis of N-phenyl-N'-nitroguanidines can be achieved through the reaction of primary amines, including aniline (B41778), with N-alkyl-N-nitroso-N'-nitroguanidines. acs.org This reaction proceeds via a nucleophilic substitution mechanism where the primary amine attacks the N-alkyl-N-nitroso-N'-nitroguanidine, leading to the formation of the N-substituted-N'-nitroguanidine. acs.org The reaction conditions, such as the solvent and temperature, can be varied. For instance, the reaction can be carried out in a mixture of ether and water at 22°C, or in aqueous ethanol (B145695). acs.org The reaction time can range from several hours to several days, with more basic amines reacting at a faster rate. acs.org

Mechanistic Considerations in 1-Anilino-2-nitroguanidine Synthesis

The formation of this compound from phenylhydrazine (B124118) and nitroguanidine is expected to proceed via an addition-elimination mechanism . This pathway is analogous to the well-established mechanism for the synthesis of 1-amino-2-nitroguanidine (ANQ). nih.govat.ua

The proposed mechanism involves two key steps:

Nucleophilic Addition : The reaction initiates with the nucleophilic attack of the terminal amino group of phenylhydrazine on the electrophilic guanidinyl carbon atom of nitroguanidine. This attack forms a transient, unstable tetrahedral intermediate.

Elimination : The tetrahedral intermediate then collapses to restore the stable trigonal planar geometry around the carbon atom. This is achieved through the elimination of a small molecule. In this specific reaction, an ammonia (NH₃) molecule is expelled, leading to the formation of the final this compound product.

This addition-elimination pathway is a fundamental reaction type in the chemistry of guanidines and their derivatives. nih.govat.ua Competitive reactions can occur; for example, in the synthesis of ANQ, if the intermediate loses a nitramine group instead of ammonia, the side-product aminoguanidine is formed. nih.gov A similar side reaction could potentially occur in the synthesis of this compound, highlighting the need for optimized reaction conditions to favor the desired elimination pathway.

Chemical Reactivity and Transformation Pathways of 1 Anilino 2 Nitroguanidine

Electron Density Distribution and its Influence on Reactivity

The reactivity of 1-anilino-2-nitroguanidine is fundamentally directed by the distribution of electron density across the molecule. The structure features a resonance-stabilized guanidinium (B1211019) core, an electron-withdrawing nitro group (-NO2), and an anilino group (–NHC6H5).

Nitro Group: The nitro group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms. This effect significantly reduces the electron density on the adjacent nitrogen atom and, by extension, the entire guanidine (B92328) moiety. nih.govunt.edu This withdrawal of electron density makes the nitro group itself susceptible to reduction.

Guanidine Moiety: The guanidine group contains a central carbon atom bonded to three nitrogen atoms. The system is characterized by significant resonance, which delocalizes the positive charge that forms upon protonation, explaining its basicity. In the neutral molecule, the nitrogen atoms possess lone pairs of electrons. However, the connection to the electron-withdrawing nitro group and the anilino group modifies their nucleophilicity.

Anilino Group: The anilino group consists of a phenyl ring attached to a nitrogen atom. The lone pair of electrons on this nitrogen can be delocalized into the aromatic pi-system of the phenyl ring. This resonance effect reduces the availability of the lone pair, making the anilino nitrogen less basic and less nucleophilic compared to a non-aromatic amino group, such as the one in 1-amino-2-nitroguanidine (ANQ). nih.gov Concurrently, the anilino group as a whole can influence the electronic properties of the rest of the molecule.

The combination of these groups results in a molecule with distinct electron-rich and electron-deficient centers, which in turn dictates its chemical behavior in various reactions. nih.govunt.edu

Nucleophilic and Electrophilic Reactivity of Guanidine and Nitro Moieties

The electronic landscape of this compound defines its dual reactivity, allowing it to act as both a nucleophile and an electrophile.

Nucleophilic Sites: Nucleophiles are electron-rich species that donate an electron pair to form a new covalent bond. libretexts.orgsaskoer.ca In this compound, the primary nucleophilic centers are the nitrogen atoms possessing lone pairs of electrons. The nitrogen atoms of the guanidine core and the anilino nitrogen can act as nucleophiles. nih.gov However, their nucleophilicity is tempered. The anilino nitrogen's lone pair is delocalized into the phenyl ring, reducing its nucleophilic strength. masterorganicchemistry.com The guanidine nitrogens are influenced by the adjacent powerful electron-withdrawing nitro group, which also decreases their nucleophilicity. Despite this, the basic nature of the guanidine moiety allows it to readily attack protons in salification reactions. researchgate.netscielo.br

Electrophilic Sites: Electrophiles are electron-deficient species that accept an electron pair. saskoer.canih.gov The primary electrophilic center in the molecule is the carbon atom of the guanidine group. It is bonded to three nitrogen atoms, one of which is part of the electron-withdrawing nitroguanidine (B56551) structure, creating a partial positive charge and making it susceptible to nucleophilic attack. Furthermore, the nitrogen atom of the nitro group is electron-deficient and is the site of attack in reduction reactions. at.ua

This duality allows the molecule to participate in a diverse range of chemical transformations. mdpi.comnih.gov

**3.3. Specific Reaction Classes Explored

The varied reactivity of this compound allows it to undergo several classes of reactions, including reduction, acylation, salt formation, and coordination with metal ions. Much of the specific understanding of these pathways is inferred from detailed studies on the closely related compound, 1-amino-2-nitroguanidine (ANQ). nih.govmdpi.com

The nitro group (-NO2) in the nitroguanidine moiety is susceptible to reduction. In a reaction analogous to the reduction of nitroguanidine itself, the nitro group can be reduced to an amino group (-NH2). at.ua For the parent compound, nitroguanidine, this reduction can be achieved using reagents like zinc dust in an acidic solution to yield aminoguanidine (B1677879). at.ua

For the closely related 1-amino-2-nitroguanidine (ANQ), reduction by hydrogen can yield diaminoguanidine (B1197381). nih.gov It is therefore highly probable that this compound would undergo a similar transformation. The expected product from the reduction of this compound is 1-anilino-2-aminoguanidine . This reaction transforms the electron-withdrawing nitro group into an electron-donating amino group, significantly altering the electronic properties and reactivity of the resulting molecule. A sensitive analytical method for other nitroguanidine compounds involves their reduction using a palladium-modified graphitic carbon nitride catalyst (Pd/g-C3N4) or zinc in an acidic solution, followed by derivatization for analysis, highlighting the feasibility of this reduction pathway. researchgate.net

Acylation involves the introduction of an acyl group (R-C=O) into a molecule. For compounds like this compound, the nitrogen atoms with available lone pairs are the primary sites for acylation. In studies with 1-amino-2-nitroguanidine (ANQ), acylation with acetic anhydride-acetic acid occurs at the terminal amino group of the hydrazine (B178648) moiety, producing 1-acetamido-2-nitroguanidine in high yield. nih.gov

For this compound, acylation could potentially occur at the anilino nitrogen or one of the guanidine nitrogens. Given the general reactivity of anilines, the anilino nitrogen is a likely site for acylation. The reaction would involve the nucleophilic attack of the nitrogen atom on the electrophilic carbonyl carbon of an acylating agent, such as an acid chloride or anhydride. For example, reaction with benzoyl chloride would be expected to yield 1-(N-benzoylanilino)-2-nitroguanidine . Such reactions are fundamental in the synthesis of more complex heterocyclic systems from aminoguanidine precursors. at.ua

The guanidine functional group is strongly basic due to the ability of its conjugate acid to delocalize the positive charge across the three nitrogen atoms through resonance. This inherent basicity allows this compound to react readily with a wide range of acidic species to form stable salts. researchgate.net This behavior is well-documented for 1-amino-2-nitroguanidine (ANQ), which forms salts with both inorganic and organic acids. nih.govmdpi.com

Inorganic Acid Salts: Reaction with strong mineral acids like nitric acid, perchloric acid, hydrochloric acid, and sulfuric acid is expected to protonate the guanidine moiety, yielding the corresponding nitrate (B79036), perchlorate (B79767), chloride, and sulfate (B86663) salts. researchgate.net For instance, the reaction of ANQ with nitric acid produces 1-amino-2-nitroguanidinium nitrate. researchgate.net A similar reaction for the anilino derivative would produce 1-anilino-2-nitroguanidinium nitrate .

Organic Acid Salts: this compound can also form salts with various organic acids. Based on the reactivity of ANQ, potential acidic partners include nitrogen-rich heterocyclic compounds and other organic acids, which are often used to create energetic materials with tailored properties. nih.govscielo.brresearchgate.net

The table below lists potential salts of this compound, based on known salts of its amino analogue (ANQ). nih.govresearchgate.netscielo.brresearchgate.net

Acidic SpeciesPotential Salt Name
Nitric Acid1-Anilino-2-nitroguanidinium Nitrate
Perchloric Acid1-Anilino-2-nitroguanidinium Perchlorate
Hydrochloric Acid1-Anilino-2-nitroguanidinium Chloride
3,5-Dinitrosalicylic Acid1-Anilino-2-nitroguanidinium 3,5-Dinitrosalicylate
2,4,5-Trinitroimidazole1-Anilino-2-nitroguanidinium 2,4,5-Trinitroimidazolate
5-Nitrotetrazole1-Anilino-2-nitroguanidinium 5-Nitrotetrazolate

Transition metals can form coordination compounds by accepting electron pairs from ligands (Lewis bases). atlanticoer-relatlantique.canptel.ac.in The nitrogen atoms in this compound, with their lone pairs of electrons, can act as ligands, coordinating to metal centers to form stable metal complexes. nih.gov

Extensive research on 1-amino-2-nitroguanidine (ANQ) has demonstrated its ability to act as a bidentate ligand, coordinating to various transition metal ions through the terminal hydrazine nitrogen and one of the guanidine nitrogens. at.uanih.gov It forms complexes with metals such as cobalt(II), nickel(II), copper(II), zinc(II), and silver(I). nih.govresearchgate.netat.ua The general formulas for these complexes are often [M(ANQ)2X2(H2O)y] (where M = Co, Ni, Cu, Zn and X is an anion like nitrate or perchlorate) and [M(ANQ)2X(H2O)y] (where M = Ag). at.uanih.gov

Given this precedent, this compound is also expected to form a variety of metal complexes. The coordination would likely involve the anilino nitrogen and a nitrogen from the guanidine core, allowing it to act as a bidentate ligand. The presence of the bulkier anilino group compared to the amino group in ANQ might influence the stereochemistry and stability of the resulting complexes.

The table below summarizes potential metal complexes of this compound based on known ANQ complexes. nih.govat.uanih.gov

Metal IonCounter-Anion (X)General Formula of Potential Complex
Cobalt(II)NO₃⁻, ClO₄⁻, Cl⁻[Co(this compound)₂(X)₂]
Nickel(II)NO₃⁻, ClO₄⁻, Cl⁻[Ni(this compound)₂(X)₂]
Copper(II)NO₃⁻, ClO₄⁻, Cl⁻[Cu(this compound)₂(X)₂]
Zinc(II)NO₃⁻, ClO₄⁻, Cl⁻[Zn(this compound)₂(X)₂]
Silver(I)NO₃⁻, ClO₄⁻[Ag(this compound)₂]X

Specific Reaction Classes Explored

Aldimine Condensation Reactions

The hydrazinic nitrogen in the 1-position of the nitroguanidine backbone is a potent nucleophile, enabling condensation reactions with various carbonyl compounds. In a reaction analogous to that of 1-Amino-2-nitroguanidine (ANQ), this compound is expected to react with aldehydes and ketones to form the corresponding hydrazones, which are a class of compounds also known as Schiff bases. nih.gov This type of transformation is a classic aldimine condensation, a reaction in which two molecules join together with the loss of a small molecule, in this case, water. nih.gov

These reactions can be facilitated by either an acid or a base catalyst. The general scheme involves the nucleophilic attack of the terminal nitrogen of the anilino group onto the electrophilic carbonyl carbon of an aldehyde or ketone. The subsequent elimination of a water molecule from the resulting intermediate yields the final aldimine product. nih.gov

Cyclization Reactions for Heterocyclic Ring Formation

The derivatives formed from this compound are versatile precursors for the synthesis of various nitrogen-rich heterocyclic compounds. The initial products of condensation or acylation reactions can undergo intramolecular cyclization to form stable ring systems. nih.gov This pathway is a cornerstone for creating novel energetic materials and other functionally complex molecules. nih.govnih.gov

Several pathways for cyclization have been documented for the closely related ANQ, which serves as a model for the reactivity of its anilino counterpart:

1,2,4-Triazole Formation: Acylation of the terminal amino/anilino nitrogen, for instance with acetic anhydride, yields an acetamido derivative. This intermediate can then be cyclized, primarily at the N² position of the guanidine core, to produce substituted 1,2,4-triazoles. nih.gov

Nitroaminotriazole Derivatives: Reaction with dicarboxylic acids like oxalic acid can produce mono- and di-hydrazides. These linear precursors can be cyclized in the presence of a base to form nitroaminotriazole derivatives. nih.gov

1,2,4-Triazine (B1199460) Systems: Condensation with α-ketocarboxylic acids yields substituted hydrazones. The geometry of these hydrazones is crucial; for instance, Z(syn)-isomers of these intermediates can undergo heterocyclization to form substituted 1,2,4-triazin-5(2Н)-ones. consensus.app

A summary of analogous cyclization reactions starting from ANQ is presented below.

Reactant for ANQIntermediateConditions for CyclizationResulting HeterocycleReference
Acetic Anhydride1-Acetamido-2-nitroguanidine-3-Methyl-4,5-diamino-1,2,4-triazole nih.gov
Oxalic AcidMono- and Di-hydrazidesAlkaline materialNitroaminotriazole derivatives nih.gov
Phenylglyoxalic AcidHydrazone (Z-isomer)-3-Nitroimino-6-phenyl-4,5-dihydro-1,2,4-triazin-5(2Н)-one consensus.app

Azide (B81097) Formation Reactions

The primary amino or anilino group can be converted into an azide group (–N₃). For the analogous compound ANQ, treatment with nitrous acid (generated in situ from a nitrite (B80452) salt like KNO₂ and a strong acid like HCl) leads to the formation of azide nitroguanidine. nih.gov Research has shown that conducting this reaction in a strong acid solution provides a higher yield. nih.gov The resulting azido (B1232118) compound is itself a valuable intermediate. For example, it can be cyclized using an inorganic or organic base to obtain various ammonium (B1175870) salts of 5-nitroaminotetrazole. nih.gov The azide group is a versatile functional group in organic synthesis, known for its participation in cycloaddition reactions and for being a precursor to amines.

Mechanistic Investigations of Key Transformations

Proposed Addition-Elimination Mechanisms

The formation of aldimines from this compound and carbonyl compounds is understood to proceed via a nucleophilic addition-elimination mechanism. nih.gov This is a two-step process common for reactions involving carbonyl groups.

Addition Step: The reaction initiates with the lone pair of electrons on the terminal nitrogen of the anilino group acting as a nucleophile. This nitrogen attacks the partially positive carbon atom of the carbonyl group. This leads to the breaking of the C=O pi bond and the formation of a tetrahedral intermediate, often called a carbinolamine, with a new C-N single bond.

Elimination Step: The intermediate formed in the first step is typically unstable. It undergoes dehydration (elimination of a water molecule) to form a C=N double bond (an imine). This step is often catalyzed by acid, which protonates the hydroxyl group, turning it into a better leaving group (H₂O). A base then removes a proton from the nitrogen, facilitating the formation of the pi bond and yielding the final hydrazone product. nih.gov

This addition-elimination pathway is fundamental to understanding how the initial C-N bond is formed, leading to the linear precursors required for subsequent cyclization reactions.

Understanding Catalytic Roles in Reactions

Catalysts play a significant role in directing the course and efficiency of reactions involving this compound.

Acid Catalysis: In aldimine condensation reactions, an acid catalyst functions by protonating the oxygen atom of the carbonyl group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic anilino group. The acid also facilitates the final elimination step by converting the hydroxyl group of the intermediate into a good leaving group (water). nih.gov

Base Catalysis: Alternatively, a base can catalyze the condensation by deprotonating the anilino-hydrazine moiety, thereby increasing its nucleophilicity and enhancing its attack on the carbonyl carbon. Bases are also crucial in promoting cyclization reactions of intermediates, such as the formation of nitroaminotriazole derivatives from hydrazides. nih.gov

Transition Metal Catalysis: While less explored for this specific compound, transition metals are known to catalyze various transformations of related molecules. For instance, palladium-based catalysts have been effectively used for the catalytic reduction of other nitroguanidine compounds. This suggests a potential for transition metal catalysis in other reactions of this compound, such as cross-coupling or hydrogenation.

Influence of Substituents on Reaction Pathways

The presence of substituents, either on the aniline (B41778) ring of this compound or on the reacting partner, can profoundly influence reaction outcomes.

Electronic Effects: Substituents on the phenyl ring of the anilino group will modulate the nucleophilicity of the terminal nitrogen. Electron-donating groups (e.g., alkyl, alkoxy) would increase the electron density on the nitrogen, making it a stronger nucleophile and likely accelerating the rate of condensation reactions. Conversely, electron-withdrawing groups (e.g., nitro, halo) would decrease its nucleophilicity, potentially slowing down the initial addition step. Such effects have been observed in the synthesis of derivatives like 1-(2,4-dinitroanilino)-2-nitroguanidine. researchgate.net

Steric Effects: Bulky substituents on either the aniline ring or the carbonyl reactant can sterically hinder the approach of the nucleophile to the electrophilic center, slowing the reaction rate.

Control of Cyclization: Substituents can determine the feasibility and pathway of subsequent cyclization reactions. A key example is seen in the reaction of ANQ with α-ketocarboxylic acids. The nature of the substituent on the keto-acid determines the geometry (E- vs. Z-isomer) of the resulting hydrazone. Only the Z-isomer possesses the correct spatial orientation to undergo cyclization to the 1,2,4-triazine system, while the E-isomer does not react further. consensus.app This highlights how subtle substituent changes can act as a switch, turning a reaction pathway on or off.

Derivatization Strategies and Analogue Synthesis

Diversification through Functional Group Interconversions

The chemical reactivity of 1-Anilino-2-nitroguanidine allows for a variety of functional group interconversions, leading to the synthesis of diverse derivatives. The molecule can undergo several types of reactions, including reduction, acylation, condensation, and azide (B81097) formation, which systematically modify its structure and properties nih.gov.

One key transformation is the acylation of the amino group. For instance, reacting this compound with acetic anhydride-acetic acid at elevated temperatures (85 to 90 °C) results in the formation of 1-acetamido-2-nitroguanidine with a high yield of 97.5% nih.gov. This reaction introduces an acetyl group, altering the electronic and steric characteristics of the parent molecule.

Condensation reactions with aldehydes and ketones represent another significant pathway for derivatization. The hydrazine (B178648) group in this compound is particularly nucleophilic and readily reacts with carbonyl compounds. For example, treatment with formaldehyde (B43269) leads to the formation of 1-hydroxymethylamino-2-nitroguanidine nih.gov. The resulting hydroxyl group can be further functionalized, demonstrating the potential for multi-step synthetic strategies.

Furthermore, the amino group can be converted into an azide group. In a strong acid solution of HCl and KNO₂, this compound is transformed into azide nitroguanidine (B56551) with a 77% yield nih.gov. This reaction introduces a highly energetic azide moiety, significantly influencing the compound's characteristics.

The nitro group itself can also be a site for chemical modification. Although less common, reduction of the nitro group can lead to the corresponding amino derivatives, further expanding the range of accessible analogues nih.gov. These interconversions are fundamental in the strategic design of new compounds based on the this compound scaffold.

Synthesis of N-Substituted Nitroguanidine Derivatives

The synthesis of N-substituted derivatives of this compound is a primary strategy for creating new chemical entities with tailored properties. These substitutions can occur at different nitrogen atoms within the molecule, leading to a wide range of structural diversity.

As mentioned previously, acylation is a straightforward method to introduce N-substituents. The formation of 1-acetamido-2-nitroguanidine is a clear example of this approach, where an acetyl group is attached to the terminal nitrogen of the hydrazine moiety nih.gov.

Aldehyde and ketone condensation reactions also lead to N-substituted products. The reaction with formaldehyde yields 1-hydroxymethylamino-2-nitroguanidine, which can be seen as an N-hydroxymethyl derivative nih.gov. This derivative can then serve as a precursor for further substitutions. For instance, it can react with nitroform to produce 2-nitro-1-(2,2,2-trinitroethylamino)guanidine, a complex N-substituted compound with a high density of energetic functional groups nih.gov.

A significant class of N-substituted derivatives involves the nucleophilic substitution on aromatic rings. The hydrazine group of this compound can act as a nucleophile, displacing leaving groups on activated aromatic systems. This strategy is employed in the synthesis of advanced energetic materials, as will be detailed in the subsequent sections on dinitroanilino and trinitroanilino analogues at.uarsc.org. These reactions result in the formation of a new C-N bond, linking the nitroguanidine core to a substituted aniline (B41778) moiety. The reaction conditions for these substitutions, such as the choice of base and solvent, are critical for achieving good yields at.uarsc.org.

Halogenation and Nitration Strategies for Advanced Derivatives

While a wide range of derivatizations are performed on this compound, direct halogenation and nitration of the core molecular structure are not extensively documented in the available scientific literature. The inherent reactivity of the molecule presents significant challenges for such transformations. The presence of multiple nucleophilic nitrogen atoms in the amino and hydrazine groups makes the molecule susceptible to side reactions under typical electrophilic halogenation or nitration conditions. These reactive sites could be oxidized or lead to a complex mixture of products, making selective functionalization difficult.

Future research into advanced derivatives could explore the use of protecting group strategies to temporarily block the reactive amino and hydrazine functionalities, allowing for more controlled electrophilic substitution on the molecule. Alternatively, the development of highly selective halogenating or nitrating agents might open new avenues for the synthesis of halogenated or further nitrated analogues of this compound.

Conjugation with Energetic Functional Groups

A key strategy in the development of advanced energetic materials is the conjugation of this compound with other energetic functional groups. This approach aims to combine the desirable properties of the parent molecule with those of other high-energy moieties, often leading to compounds with enhanced performance characteristics.

The synthesis of 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) is a prime example of incorporating a dinitroanilino moiety onto the this compound framework at.uarsc.org. This is achieved through a nucleophilic aromatic substitution reaction.

The synthesis involves reacting this compound with 2,4-dinitrochlorobenzene (DNCB) in the presence of a base and a catalyst. A typical procedure uses potassium fluoride (B91410) (KF) and triethylamine (B128534) in anhydrous ethanol (B145695) at.uarsc.org. The reaction mixture is heated to 80 °C for several hours. In this process, the hydrazine group of this compound acts as a nucleophile, attacking the electron-deficient aromatic ring of DNCB and displacing the chloride ion. The triethylamine serves to neutralize the hydrogen chloride generated during the reaction, driving the equilibrium towards the product. The resulting product, DNNG, precipitates from the solution upon cooling and can be isolated by filtration at.uarsc.org.

ReactantMolar RatioSolventCatalyst/BaseTemperatureTimeYield
This compound1Anhydrous EthanolKF, Triethylamine80 °C7 h32.6%
2,4-Dinitrochlorobenzene1

Table 1: Synthesis of 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG). at.uarsc.org

Similar to the synthesis of DNNG, trinitroanilino analogues can be formed by reacting this compound with a suitable trinitro-substituted aromatic compound. The synthesis of 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) involves the reaction of this compound with 2,4,6-trinitrochlorobenzene (TNCB) at.uarsc.org.

This reaction is also a nucleophilic aromatic substitution, carried out in anhydrous ethanol. In this case, imidazole (B134444) is used as a base to neutralize the acid produced, and potassium fluoride is also present at.uarsc.org. The reaction is typically conducted at a lower temperature of 50 °C for 7 hours. The highly electron-withdrawing nature of the three nitro groups on the TNCB ring makes it very susceptible to nucleophilic attack by the hydrazine group of this compound. The product, TNNG, is then isolated from the reaction mixture at.uarsc.org. The incorporation of the trinitrophenyl group significantly increases the energetic properties of the resulting molecule.

ReactantMolar RatioSolventCatalyst/BaseTemperatureTimeYield
This compound1Anhydrous EthanolKF, Imidazole50 °C7 h33.1%
2,4,6-Trinitrochlorobenzene1

Table 2: Synthesis of 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG). at.uarsc.org

Synthesis of Complex Guanidinium (B1211019) Salts with Organic and Inorganic Acids

Due to the presence of the basic hydrazine group, this compound is readily protonated in the presence of strong acids, leading to the formation of guanidinium salts nih.gov. This property allows for the synthesis of a wide variety of both inorganic and organic salts, which can have significantly different properties compared to the neutral parent compound.

Inorganic acid salts are typically prepared by dissolving this compound in dilute aqueous solutions of the corresponding mineral acids. For example, reaction with nitric acid yields 1-amino-2-nitroguanidinium nitrate (B79036) (ANGN) nih.gov. Similarly, salts with hydrochloric acid, hydrobromic acid, hydroiodic acid, and sulfuric acid can be synthesized nih.govmdpi.com. The formation of these salts can alter properties such as density, thermal stability, and sensitivity, which is of particular interest in the field of energetic materials.

Organic acid salts can also be synthesized, further expanding the range of derivatives. An example is the formation of 1-amino-2-nitroguanidinium 3,5-dinitrosalicylate (ANQ·DNS), which is obtained by reacting this compound with 3,5-dinitrosalicylic acid in an aqueous solution at 80 °C at.uarsc.org. The resulting salt precipitates upon cooling. The choice of the organic acid allows for the introduction of additional functional groups and can be used to fine-tune the properties of the final compound. The synthesis of these salts is a versatile method for creating new materials with potentially enhanced characteristics.

AcidSalt Formed
Nitric Acid1-amino-2-nitroguanidinium nitrate
Hydrochloric Acid1-amino-2-nitroguanidinium chloride
Hydrobromic Acid1-amino-2-nitroguanidinium bromide
Hydroiodic Acid1-amino-2-nitroguanidinium iodide
Sulfuric Acid1-amino-2-nitroguanidinium sulfate (B86663)
3,5-Dinitrosalicylic Acid1-amino-2-nitroguanidinium 3,5-dinitrosalicylate

Table 3: Examples of Guanidinium Salts of this compound. nih.govat.uarsc.orgmdpi.com

Designing Cyclic Energetic Analogues

The transformation of the guanidine (B92328) backbone into cyclic structures is a recognized strategy to increase the density and heat of formation of energetic materials, thereby enhancing their detonation velocity and pressure. While specific research on the direct cyclization of this compound is not extensively detailed in the provided information, the reactivity of the closely related 1-amino-2-nitroguanidine (ANQ) provides a foundational understanding of potential pathways. nih.gov ANQ can undergo various reactions, including cyclization, which suggests that this compound could be a precursor for creating heterocyclic energetic compounds. nih.gov The synthesis of energetic derivatives often involves reactions such as acylation, which can be a preliminary step towards cyclization. nih.gov For instance, the acylation of ANQ to form 1-acetamido-2-nitroguanidine could theoretically be followed by a cyclization reaction to form triazole or other heterocyclic systems. nih.gov

Exploration of Novel Energetic Ligands and Complexes

This compound, similar to its amino analogue ANQ, possesses coordination sites that allow it to act as a ligand in the formation of energetic metal complexes. nih.gov The synthesis of such complexes is a prominent strategy for creating primary explosives or modifying the properties of existing ones.

Research on ANQ has demonstrated its capability to form energetic coordination complexes with various transition metals such as cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). nih.govresearchgate.net These complexes often incorporate energetic anions like perchlorate (B79767) (ClO₄⁻) or nitrate (NO₃⁻) to further enhance their energetic output. nih.govresearchgate.net The general formula for some of these complexes is [M²⁺(ANQ)₂(X⁻)₂(H₂O)n], where M is the metal ion and X is the anion. nih.govresearchgate.net

The thermal stability of these complexes is a critical factor, with nickel complexes of ANQ showing high decomposition temperatures (up to 250 °C), while copper and silver complexes can be more sensitive, decomposing at lower temperatures. nih.govresearchgate.net The introduction of different anions also influences stability; for instance, chlorides and perchlorates tend to increase the decomposition temperature compared to nitrates. nih.gov

Furthermore, ANQ has been used to synthesize energetic salts. For example, the reaction of ANQ with nitric acid forms 1-amino-2-nitroguanidinium nitrate (ANGN), an energetic material with promising detonation properties. researchgate.netresearchgate.net Similarly, salts with other acidic compounds, such as 3,5-dinitrosalicylic acid, have been synthesized. researchgate.netat.uaresearchgate.net The synthesis of 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) through nucleophilic substitution reactions further illustrates the potential for creating novel energetic compounds from a guanidine core. researchgate.netat.uaresearchgate.net TNNG, in particular, has shown potential as a primary explosive with a detonation velocity of 8.3 km s⁻¹ and a detonation pressure of 31.1 GPa. researchgate.netat.uaresearchgate.net

The exploration of this compound as a ligand in energetic coordination polymers also presents a frontier in this field. Energetic coordination polymers can exhibit enhanced thermal stability and detonation performance through structural modulation, for instance, by altering the dimensionality of the polymer from 1D to 3D. rsc.org

Advanced Structural and Spectroscopic Characterization Techniques

X-ray Diffraction Analysis

X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. elsevierpure.com For 1-Amino-2-nitroguanidine and its derivatives, this analysis provides fundamental insights into its solid-state structure.

Single Crystal X-ray Diffraction for Molecular and Crystal Structure Elucidation

Single-crystal X-ray diffraction studies have been performed on derivatives of ANQ, such as 1-amino-2-nitroguanidinium nitrate (B79036) (ANGN). The analysis of ANGN reveals that the ANQ molecule can be protonated under strong acidic conditions to form cations. researchgate.net The core structure of ANQ consists of a central carbon atom bonded to an amino group, a hydrazino group, and a nitro group. nih.gov The molecule is nearly planar, a feature that is common among nitroguanidine (B56551) compounds due to electron delocalization. nih.govmissouri.edu The structure is understood to be a nitrimine, similar to its parent, nitroguanidine, a fact confirmed by spectroscopic data. nih.govwikipedia.org

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal structure of 1-Amino-2-nitroguanidine is stabilized by a significant network of hydrogen bonds. Studies indicate the presence of one type of intramolecular hydrogen bond and five distinct intermolecular hydrogen bonds. nih.gov This extensive hydrogen-bonding network links the molecules into a two-dimensional planar arrangement, which contributes to the compound's stability. nih.gov In related nitroguanidine structures, hydrogen bonds between amine hydrogens and nitro group oxygens are a dominant feature, creating a stable three-dimensional network. dtic.mil

Determination of Crystallographic Parameters and Space Groups

Crystallographic data for derivatives of ANQ provide specific details about their crystal systems. For instance, 1-amino-2-nitroguanidinium nitrate (ANGN) crystallizes in the triclinic crystal system with a Pī space group. researchgate.net Another derivative, formed through a condensation reaction with formaldehyde (B43269), crystallizes in the orthorhombic system with a Pnn2 space group. nih.gov For comparison, the parent compound nitroguanidine crystallizes in the orthorhombic space group Fdd2. elsevierpure.comdtic.mil

CompoundCrystal SystemSpace GroupReference
1-Amino-2-nitroguanidinium Nitrate (ANGN)Triclinic researchgate.net
Methyleneaminonitroguanidine (MANG)OrthorhombicPnn2 nih.gov
Nitroguanidine (NQ)OrthorhombicFdd2 elsevierpure.comdtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei. It provides detailed information about the chemical environment of protons (¹H) and carbon atoms (¹³C). rsc.org

Proton NMR (¹H NMR) for Proton Environment Characterization

While specific ¹H NMR data for 1-Anilino-2-nitroguanidine is unavailable, data for related structures like substituted nitroguanidines and anilines are well-documented. For example, in 1-(i-butyl)-1-nitroguanidine, the protons of the NH groups appear as broad singlets in the downfield region (δ 8.61, 7.97, 7.37 ppm) in DMSO-d₆. lukasiewicz.gov.pl For aniline (B41778), the aromatic protons typically appear as multiplets between δ 6.7 and 7.3 ppm in CDCl₃. rsc.org The chemical shifts are reported in parts per million (ppm) relative to a standard, and the multiplicity (e.g., singlet, doublet) describes the splitting pattern caused by neighboring protons. beilstein-journals.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

¹³C NMR spectroscopy provides direct information about the carbon framework of a molecule. rsc.org For 1-(i-butyl)-1-nitroguanidine, the guanidine (B92328) carbon (C=N) resonates at δ 159.50 ppm in DMSO-d₆. lukasiewicz.gov.pl In aniline, the carbon atoms of the phenyl ring appear in the range of δ 115-147 ppm in CDCl₃. rsc.org The presence of the anilino group in a molecule can significantly influence the chemical shifts of nearby carbons. For instance, in 5-anilino-1,2,3-triazoles, the aryl carbons of the aniline group show characteristic downfield and upfield shifts due to electronic effects, which helps in structural assignment. researchgate.net

Compound FragmentNucleusTypical Chemical Shift (δ) in ppmReference
Guanidine Carbon (in a nitroguanidine derivative)¹³C~159.5 lukasiewicz.gov.pl
Aromatic Carbons (in Aniline)¹³C115 - 147 rsc.org
Amine Protons (in a nitroguanidine derivative)¹H~7.3 - 8.6 lukasiewicz.gov.pl
Aromatic Protons (in Aniline)¹H6.7 - 7.3 rsc.org

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. researchgate.netlibretexts.org

Identification of Key Functional Groups and Vibrational Modes

The IR and Raman spectra of this compound are characterized by specific vibrational modes corresponding to its constituent functional groups. researchgate.netdtic.mil

N-H Stretching: The N-H bonds of the aniline and guanidine groups will exhibit characteristic stretching vibrations, typically in the region of 3300-3500 cm⁻¹. The presence of multiple bands in this region can indicate different N-H environments and potential hydrogen bonding. researchgate.net

C=N Stretching: The guanidine C=N double bond will show a strong absorption in the range of 1640-1680 cm⁻¹. vscht.cz

NO₂ Stretching: The nitro group (NO₂) gives rise to two distinct stretching vibrations: an asymmetric stretch typically around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹. nih.gov The exact positions can be influenced by conjugation with the guanidine system. researchgate.net

Aromatic C-H and C=C Stretching: The aniline ring will display aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C ring stretching absorptions in the 1400-1600 cm⁻¹ region. vscht.cz

Amine Deformation: The deformation vibrations of the amine group can be observed in the Raman spectrum, for instance, a band around 1400 cm⁻¹ can indicate the deformation of the amine group due to functionalization. researchgate.net

The following table summarizes the expected key vibrational modes for this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-H (Anilino, Guanidino)Stretching3300-3500
C=N (Guanidino)Stretching1640-1680
NO₂ (Nitro)Asymmetric Stretching1500-1560
NO₂ (Nitro)Symmetric Stretching1300-1370
C-H (Aromatic)Stretching>3000
C=C (Aromatic)Ring Stretching1400-1600
AmineDeformation~1400

These are general ranges and the exact positions can vary based on the specific molecular environment and intermolecular interactions.

Conformational Analysis through Vibrational Spectroscopy

Vibrational spectroscopy can provide insights into the conformational isomers of a molecule. rsc.orgnih.gov The rotational orientation around the C-N bond connecting the aniline ring to the nitroguanidine moiety can lead to different stable conformers. These conformers may exhibit subtle differences in their vibrational spectra due to changes in bond angles and dihedral angles.

By comparing experimental IR and Raman spectra with theoretical calculations for different possible conformers, it is possible to determine the most stable conformation or the distribution of conformers in a given state (e.g., solid-state vs. solution). rsc.org Polarized Raman spectroscopy, particularly on single crystals, can be a powerful technique to assign vibrational modes to specific symmetry species and further refine the conformational analysis. spectroscopyonline.comarxiv.org

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. algimed.com

Molecular Weight Determination and Fragmentation Analysis

Standard mass spectrometry techniques can readily determine the molecular weight of this compound. The molecular ion peak in the mass spectrum will correspond to the mass of the intact molecule.

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides a "fingerprint" of the molecule by breaking it down into smaller, charged fragments. rsc.orgnih.govnih.gov The fragmentation pattern can help to confirm the structure of the parent molecule. For this compound, expected fragmentation pathways could include:

Loss of the nitro group (NO₂) as a neutral radical or an anion. nih.govresearchgate.net

Cleavage of the bond between the aniline ring and the nitroguanidine group.

Fragmentation within the guanidine moiety.

The analysis of these fragment ions allows for a piece-by-piece reconstruction of the molecular structure, providing strong evidence for the proposed connectivity. researchgate.net

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is a powerful technique that measures the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. algimed.commeasurlabs.comresearchgate.net This high precision allows for the unambiguous determination of the elemental composition of the molecule. measurlabs.comumb.edu.pl

While multiple chemical formulas may have the same nominal mass (integer mass), their exact masses will differ due to the slight mass differences between isotopes. algimed.comrsc.org HRMS can distinguish between these small mass differences, thereby confirming the elemental formula of this compound (C₇H₈N₅O₂). unimi.it This technique provides the highest level of confidence in the molecular formula of a newly synthesized compound. researchgate.net

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a cornerstone technique for the characterization of newly synthesized compounds. It precisely determines the mass percentages of the constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a molecule. This information is crucial for verifying the compound's purity and for determining its empirical formula, which represents the simplest whole-number ratio of atoms of each element in the compound.

The molecular formula of this compound is C₇H₉N₅O₂. From this, the theoretical elemental composition can be calculated. This theoretical data serves as a benchmark against which experimental results from elemental analysis are compared. A close correlation between the found and calculated values provides strong evidence for the successful synthesis of the target compound.

For many energetic materials, including derivatives of nitroguanidine, elemental analysis is a standard characterization step mentioned in scientific literature. researchgate.netrsc.orgnih.gov For instance, in the synthesis of new energetic derivatives of 1-amino-3-nitroguanidine, elemental analysis was used to confirm the structure of the resulting compounds. researchgate.net Similarly, the characterization of 1-amino-2-nitroguanidinium nitrate (ANGN) involved elemental analysis to verify its composition. rsc.orgresearchgate.net

The table below illustrates the theoretical elemental composition of this compound. In a research setting, these values would be compared against the experimental data obtained from an elemental analyzer.

**Interactive Table: Theoretical Elemental Composition of this compound (C₇H₉N₅O₂) **

ElementAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
Carbon (C)12.01784.0740.19
Hydrogen (H)1.00899.0724.34
Nitrogen (N)14.01570.0533.50
Oxygen (O)16.00232.0015.30
Total 209.19 100.00

Other Spectroscopic and Diffraction Methods (e.g., UV-Vis, Neutron Diffraction)

Beyond elemental analysis, a variety of other spectroscopic and diffraction techniques are employed to gain a deeper understanding of a compound's structure and electronic properties.

UV-Visible (UV-Vis) Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within a molecule. Conjugated systems, such as the phenyl ring in this compound, and chromophores like the nitro group, give rise to characteristic absorption bands.

Studies on related compounds offer insights into the expected UV-Vis spectral features. For example, nitroguanidine itself exhibits two absorption maxima in water, with the principal maximum occurring at 269 nm. at.ua The UV-Vis spectra of other related compounds, such as 2-nitroaniline (B44862) and various nitrobenzaldehydes, have also been reported, providing a basis for comparison. researchgate.netuni-muenchen.de The specific absorption wavelengths and molar extinction coefficients for this compound would depend on the solvent used and the precise electronic structure arising from the combination of the anilino and nitroguanidine moieties.

Neutron Diffraction

The application of these advanced characterization methods is essential for a thorough understanding of the structural and electronic properties of this compound, paving the way for further research into its behavior and potential utility.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic level. For 1-Anilino-2-nitroguanidine, these calculations help in elucidating its geometric and electronic properties.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.govscispace.com It is employed to optimize the molecular geometry of this compound, determining the most stable arrangement of its atoms in three-dimensional space. By calculating the electron density, DFT provides information about the distribution of electrons within the molecule, which is crucial for understanding its chemical bonds and reactivity. nih.gov DFT calculations, often using functionals like B3LYP, are instrumental in predicting the structural parameters of ANQ and its derivatives. scispace.comresearchgate.net

Ab initio methods are quantum chemistry calculations that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), are used to obtain highly accurate predictions of molecular properties. mdpi.comresearchgate.net For this compound, ab initio calculations can provide precise information on its electronic structure and energy, serving as a benchmark for other computational methods. researchgate.netresearchgate.net

Molecular Orbital (MO) theory describes the behavior of electrons in a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's stability and reactivity. researchgate.netajchem-a.com

For this compound, a smaller HOMO-LUMO gap suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netnih.gov This analysis helps in predicting how the molecule will interact with other chemical species. ajchem-a.com The distribution of the HOMO and LUMO across the molecule indicates the likely sites for electrophilic and nucleophilic attack. mdpi.com

Below is a table summarizing the calculated HOMO-LUMO energy gaps for this compound and related compounds from a study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Salt 1--5.58
Salt 2--4.39

Data sourced from a study on energetic salts based on 1-amino-2-nitroguanidine. researchgate.net

Natural Bond Orbital (NBO) analysis is a computational technique used to study intramolecular interactions, such as charge transfer and electron delocalization. nih.govdergipark.org.tr This analysis provides a detailed picture of the bonding within the this compound molecule by examining the interactions between filled and unfilled orbitals. nih.gov NBO analysis can quantify the extent of electron delocalization, which contributes to the molecule's stability. researchgate.net It helps in understanding the hyperconjugative and steric effects that influence the molecular structure and reactivity. dergipark.org.tr

Molecular Electrostatic Potential (MEP) mapping is a visual tool used to identify the regions of a molecule that are rich or poor in electrons. nih.gov The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. nih.gov For this compound, red areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. nih.gov This mapping is valuable for predicting the reactive behavior of the molecule in various chemical environments. nih.gov

Prediction of Spectroscopic Parameters (e.g., IR, Raman, NMR Shifts)

Computational methods are also employed to predict the spectroscopic properties of this compound. By calculating the vibrational frequencies, it is possible to simulate the Infrared (IR) and Raman spectra of the molecule. nih.govresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to predict the appearance of the ¹H and ¹³C NMR spectra. nih.gov These computational predictions are a valuable aid in the interpretation of experimental spectroscopic data, contributing to a comprehensive understanding of the molecular structure of this compound. scispace.comnih.gov

Below is a table showing an example of how predicted spectroscopic data can be presented.

Spectroscopic TechniquePredicted ParameterCalculated Value
IRVibrational Frequency (cm⁻¹)[Example Value]
RamanVibrational Frequency (cm⁻¹)[Example Value]
¹H NMRChemical Shift (ppm)[Example Value]
¹³C NMRChemical Shift (ppm)[Example Value]

(Note: The "[Example Value]" placeholders would be populated with data from specific computational studies.)

Computational Studies of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For a compound such as this compound, these studies would be crucial in understanding its synthesis, decomposition, and potential applications.

Energy Barriers and Transition State Characterization

The study of energy barriers and the characterization of transition states are fundamental to understanding the kinetics of a chemical reaction. Using quantum mechanical methods like Density Functional Theory (DFT), chemists can model the potential energy surface of a reaction, identifying the lowest energy path from reactants to products. The highest point on this path corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy barrier.

For this compound, such studies could elucidate the mechanisms of its thermal decomposition, a critical aspect for energetic materials. However, a detailed search of scientific databases does not yield specific studies that have calculated the energy barriers or characterized the transition states for reactions involving this compound.

Reaction Coordinate Analysis

Reaction coordinate analysis provides a detailed, step-by-step view of how the geometry of a molecule changes during a chemical reaction. By mapping the intrinsic reaction coordinate (IRC), researchers can confirm that a calculated transition state indeed connects the desired reactants and products. This analysis offers a deeper understanding of the bond-breaking and bond-forming processes.

In the context of this compound, this analysis would be invaluable for understanding its formation from precursor molecules or its transformation into other compounds. At present, there are no specific reaction coordinate analyses for this compound available in the scientific literature.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational preferences, dynamics, and interactions of molecules in various environments.

Investigating Conformational Preferences and Dynamics

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of a molecule, identifying the most stable structures and the dynamics of transitions between them.

For this compound, understanding its conformational preferences would be key to predicting its crystal packing and, consequently, its solid-state properties. Despite the utility of this technique, there are no published MD studies focused on the conformational analysis of this compound.

Understanding Molecular Interactions in Different Phases

The behavior of a molecule can change dramatically depending on its environment, be it in the gas phase, in solution, or in the solid state. MD simulations can be used to model these different phases, providing a detailed picture of the intermolecular interactions that govern the macroscopic properties of a substance.

Simulations of this compound in different phases would be crucial for understanding its solubility, melting point, and sensitivity. Such studies would be particularly important for its potential application as an energetic material. However, the scientific literature does not currently contain reports of MD simulations investigating the molecular interactions of this compound in different phases.

Development and Validation of Predictive Models for Chemical Behavior

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) and machine learning approaches, is a rapidly growing field in chemistry. These models aim to predict the properties and behavior of new molecules based on their structure, saving time and resources in the drug discovery and materials science fields.

For a new compound like this compound, predictive models could be developed to estimate its biological activity, toxicity, or energetic performance. These models are built and validated using datasets of related compounds with known properties. While general predictive models for energetic materials and guanidine (B92328) derivatives exist, there are no specific, validated models reported for predicting the chemical behavior of this compound.

Applications of 1 Anilino 2 Nitroguanidine and Its Derivatives

Role in High-Energy Materials Research

The structure of 1-anilino-2-nitroguanidine is fundamentally linked to the field of energetic materials. The nitroguanidine (B56551) backbone is a well-established energetic functional group, and the anilino portion provides a site for modification, enabling the synthesis of a wide array of derivatives with tailored properties. Research into its close analogue, 1-amino-2-nitroguanidine (ANQ), extensively demonstrates the utility of this chemical class.

The 1-amino-2-nitroguanidine (ANQ) framework, closely related to this compound, serves as a critical precursor for synthesizing a new generation of advanced energetic compounds. nih.gov Through reactions like nucleophilic substitution, derivatives can be readily prepared. For instance, reacting ANQ with appropriate reagents has yielded compounds such as 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG). researchgate.net TNNG, in particular, exhibits excellent detonation properties, with a calculated detonation velocity of 8.3 km/s and a detonation pressure of 31.1 GPa, making it a subject of interest for further research. researchgate.net

Furthermore, the basicity of the guanidine (B92328) structure allows it to form energetic salts with various acidic compounds. nih.gov The synthesis of 1-amino-2-nitroguanidinium nitrate (B79036) (ANGN) results in a nitrogen-rich material with predicted detonation properties (detonation pressure of 43.0 GPa and velocity of 9775 m/s) that are superior to those of conventional explosives like RDX and HMX. rsc.org Similarly, energetic salts have been synthesized using 2,4,5-trinitroimidazole. researchgate.net The reactivity of the ANQ structure is surprisingly abundant, allowing it to undergo acylation, cyclization, and condensation reactions to produce a variety of new energetic molecules. nih.gov This versatility highlights the role of the guanidine core as a foundational building block for advanced energetic materials. nih.gov

Table 1: Comparative Detonation Properties of ANQ Derivatives and Standard Explosives
CompoundAbbreviationDetonation Velocity (km/s)Detonation Pressure (GPa)Reference
1-(2,4,6-trinitroanilino)-2-nitroguanidineTNNG8.331.1 researchgate.net
1-amino-2-nitroguanidinium nitrateANGN9.77543.0 rsc.org
1-amino-2-nitroguanidineANQ8.2530.7 nih.gov
1,3,5-Trinitroperhydro-1,3,5-triazineRDX~8.75~34.0 nih.govrsc.org
2,4,6-TrinitrotolueneTNT6.919.0 nih.gov

Nitroguanidine (NGu) and its derivatives are crucial components in modern propellant formulations due to their unique combustion characteristics. at.uadntb.gov.ua NGu's high nitrogen content (53.83%) and moderate oxygen balance result in a high gas pressure upon combustion, combined with a low explosion temperature. researchgate.net This latter property is particularly valuable as it reduces gun barrel erosion and minimizes muzzle flash, leading to the development of "flashless" and "cool" propellants. researchgate.netdtic.mil

Nitroguanidine has been a key ingredient in triple-base gun propellants and rocket propellants. at.uadntb.gov.ua Formulations containing NGu burn stably across a wide pressure range. researchgate.net The incorporation of derivatives such as this compound represents a strategy to modify and enhance these properties, potentially altering the burning rate, stability, and energy output to meet specific performance requirements while retaining the low-signature benefits of the nitroguanidine core.

A primary driver in modern explosives research is the development of insensitive high explosives (IHEs) that are less susceptible to accidental detonation from shock, friction, or impact. Nitroguanidine is recognized as a cornerstone of IHE formulations, demonstrating exceptionally low sensitivity compared to traditional explosives. at.uaresearchgate.net Formulations based on NGu are considered to be at the "rock bottom of sensitiveness" and are very insensitive to shock. at.uaresearchgate.netdettx.com

The parent compound 1-amino-2-nitroguanidine (ANQ) is itself noted for having good detonation properties combined with low sensitivities. nih.gov Many of its derivatives are less sensitive than RDX. nih.gov The use of this compound and related structures in explosive formulations is part of a design strategy to create materials that balance high performance with enhanced safety, making them suitable for insensitive munitions applications. at.ua

Table 2: Sensitivity Data for ANQ and Selected Derivatives
CompoundImpact Sensitivity (J)Friction Sensitivity (N)ClassificationReference
1-amino-2-nitroguanidine-3,5-dinitrosalicylic salt>40-Insensitive researchgate.net
Compound 36 (ANQ Derivative)>60-Very Insensitive nih.gov
Compound 35 (ANQ Derivative)>40-Insensitive nih.gov
RDX (Reference)7-10120Sensitive nih.gov

The synthesis of nitrogen-rich materials is a key strategy in designing modern high-energy compounds. uni-muenchen.de Such materials tend to have high positive heats of formation and decompose to produce environmentally benign nitrogen (N₂) gas. mdpi.com With a nitrogen content of 58.8%, 1-amino-2-nitroguanidine is an excellent platform for creating these materials. nih.govresearchgate.net

By introducing different functional groups onto the ANQ skeleton, researchers can precisely tailor the performance characteristics of the resulting compounds. For example, the synthesis of TNNG from ANQ increases the density and energy content by adding dinitro and trinitro-anilino groups. researchgate.net The formation of energetic salts, such as 1-amino-2-nitroguanidinium nitrate (ANGN), is another effective method for enhancing energetic properties while maintaining a high nitrogen content. rsc.org The use of this compound follows this design principle, where the anilino group can be further functionalized to fine-tune properties like density, oxygen balance, thermal stability, and sensitivity.

Intermediates in Organic Synthesis

Beyond its applications in energetic materials, the chemical structure of this compound and its analogues makes them valuable intermediates in broader organic synthesis.

The 1-amino-2-nitroguanidine (ANQ) molecule possesses multiple reactive sites, including amino and hydrazino groups, making it a versatile building block for a wide range of nitrogen-containing compounds. nih.gov Its simple structure belies a rich and abundant reactivity. nih.gov ANQ can readily undergo a variety of chemical transformations, including:

Acylation

Salification

Aldimine condensation

Cyclization reactions

Azide (B81097) reactions

This reactivity allows for the construction of complex nitrogen heterocycles and other intricate molecules. nih.govresearchgate.net For example, ANQ reacts with formaldehyde (B43269) to form 1-hydroxymethylamino-2-nitroguanidine, a derivative whose terminal hydroxyl group can be further functionalized. nih.gov This versatility establishes the this compound framework not just as a component for energetic materials, but as a valuable intermediate for synthesizing diverse, complex molecules rich in nitrogen. nih.gov

Reagents in Specific Chemical Transformations

The chemical reactivity of the 1-amino-2-nitroguanidine (ANQ) framework, a close structural analog to this compound, demonstrates its utility as a versatile reagent in the synthesis of various organic compounds, particularly nitrogen-rich heterocycles. nih.govnih.gov The simple yet functional structure, comprising an amino, a hydrazine (B178648), and a nitro group around a central carbon atom, allows for a surprising abundance of transformations. nih.govresearchgate.net These reactions include acylation, condensation, and cyclization, establishing it as a valuable building block in synthetic chemistry. nih.gov

Specific transformations involving the ANQ scaffold include:

Acylation Reactions: ANQ can be readily acylated, for instance with acetic anhydride, to produce compounds like 1-acetamido-2-nitroguanidine with high yields. nih.gov This reaction highlights the nucleophilic character of the amino/hydrazino groups, providing a route to more complex, functionalized guanidine derivatives.

Condensation Reactions: The compound undergoes classical aldimine condensation reactions with aldehydes and ketones. nih.gov For example, its reaction with formaldehyde results in the formation of 1-hydroxymethylamino-2-nitroguanidine. nih.gov This derivative serves as an intermediate that can be further modified, demonstrating the role of ANQ in multi-step synthetic pathways. nih.gov

Cyclization and Azide Reactions: In the presence of a strong acid and a nitrite (B80452) source, ANQ can be converted to azide nitroguanidine. nih.gov This intermediate is particularly useful as it can be subsequently cyclized with a base to form various ammonium (B1175870) salts of 5-nitroaminotetrazole, a key heterocyclic structure. nih.gov This two-step process showcases the utility of ANQ in constructing complex heterocyclic ring systems. nih.govnih.gov

While the cited research focuses on 1-amino-2-nitroguanidine, the fundamental reactivity of the guanidine and nitroguanidine moieties suggests that this compound would serve as a reagent in analogous chemical transformations, allowing for the introduction of an anilino group into the final products.

Materials Science Applications

The applications of this compound and its derivatives in materials science are an emerging area of research, focusing on the development of novel coordination materials and functional molecules. This exploration deliberately excludes the energetic properties of these compounds to focus on their other material characteristics.

As Ligands in Coordination Chemistry for Novel Material Development

The molecular structure of 1-amino-2-nitroguanidine (ANQ), a parent compound to this compound, is well-suited for acting as a ligand in coordination chemistry due to the significant electron density at its amine and nitrimine substituents. at.ua It can coordinate with various transition metal ions to form novel complex materials. nih.govat.ua The ligand is nearly planar and typically coordinates to metal centers through the outer hydrazine nitrogen atom and the nitrogen of the nitrimine group. at.ua

Research has demonstrated the synthesis of several coordination complexes by reacting ANQ with transition metal salts. at.ua These materials represent a class of novel compounds whose properties are determined by the interplay between the metal center and the organic ligand. The formation of these complexes showcases the potential of the ANQ scaffold in the deliberate design of new coordination materials. at.uaresearchgate.net

Examples of Coordination Complexes Formed with 1-Amino-2-nitroguanidine (ANQ)
General FormulaMetal Cations (M)Anions (X)Reference
[M²⁺(ANQ)₂(X⁻)₂(H₂O)y]Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺NO₃⁻, ClO₄⁻, Cl⁻, N(NO₂)₂⁻ nih.govat.ua
[M⁺(ANQ)₂(X⁻)(H₂O)y]Ag⁺NO₃⁻, ClO₄⁻, Cl⁻, N(NO₂)₂⁻ nih.govat.ua

Potential in Designing Functional Materials with Unique Electronic or Optical Responses (theoretical)

The design of functional materials with specific electronic or optical properties is a cornerstone of modern materials science. While direct theoretical studies on this compound are not widely reported, the molecular structure suggests a strong potential for its use in creating materials with unique electronic or optical responses. This potential can be inferred from computational studies on related organic molecules and coordination compounds. researchgate.netmdpi.com

Theoretical investigations using methods like Density Functional Theory (DFT) are routinely employed to predict the structural, electronic, and optical properties of novel compounds. researchgate.netresearchgate.net For organic molecules, the presence of both electron-donating groups (like the anilino moiety) and strong electron-withdrawing groups (the nitro group) attached to a guanidine core creates a "push-pull" system. Such systems are known to influence the electronic structure, potentially leading to smaller HOMO-LUMO gaps and absorption of light at longer wavelengths. nih.gov

Furthermore, when these molecules act as ligands in coordination complexes, the electronic properties can be further tuned by the choice of the metal center. mdpi.com First-principles calculations on coordination complexes can predict band structures, density of states, and optical absorption spectra, providing a theoretical foundation for designing materials for applications such as semiconductors or photocatalysts. mdpi.commdpi.com The study of nitro-containing ligands in coordination complexes is an active area, as these functionalities can significantly influence the electronic characteristics of the resulting materials. mdpi.com Therefore, theoretical modeling of this compound and its metal complexes is a promising avenue for discovering novel functional materials.

Contribution to Guanidine-Based Chemistry and Its Broad Utility

The guanidine group is a fundamentally important functional group in both chemistry and biology. researchgate.netnih.gov It is characterized by its strong basicity and its capacity to act as a multiple hydrogen bond donor, which drives its role in molecular recognition and catalysis. nih.gov Nitroguanidine itself is a critical starting material in the synthesis of numerous other compounds, highlighting its importance as a foundational building block. researchgate.net

Functionalized derivatives like this compound contribute significantly to the broad utility of guanidine-based chemistry by providing a versatile and adaptable scaffold. These molecules serve as precursors for a wide range of more complex structures, expanding the chemical space accessible from simple guanidines. nih.govnih.gov The ability to use these compounds as reagents for synthesizing heterocyclic systems and as ligands for creating novel coordination materials demonstrates their value in bridging synthetic organic chemistry with materials science. nih.govat.uaresearchgate.net The continued functionalization of the guanidine core, as seen in this compound, allows for the fine-tuning of chemical and physical properties, leading to the development of specialized reagents, building blocks for chemosensors, and precursors for advanced materials. nih.govresearchgate.net

Future Research Directions and Perspectives

Development of Greener Synthetic Methodologies

The traditional synthesis of ANQ involves the hydrazinolysis of nitroguanidine (B56551), a process that often requires precise temperature control to avoid the formation of by-products. nih.govznaturforsch.com Future research should prioritize the development of more sustainable and safer synthetic routes. Modern green chemistry principles can be applied to minimize hazardous waste and improve energy efficiency. nih.gov

Potential research avenues include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields by enabling rapid and uniform heating. researchgate.net Investigating microwave-assisted hydrazinolysis could lead to a more efficient and scalable production process for ANQ.

Use of Ionic Liquids: Ionic liquids, with their low vapor pressure and high thermal stability, can serve as safer reaction media compared to volatile organic solvents. researchgate.net Exploring the synthesis of ANQ in tailored ionic liquids could enhance reaction control and simplify product isolation.

Continuous Flow Chemistry: Shifting from batch to continuous flow processes can improve safety by minimizing the volume of hazardous materials at any given time. A flow chemistry approach to ANQ synthesis would allow for better thermal management and process automation, leading to higher consistency and purity.

Exploration of Novel Reactivity Patterns and Transformation Strategies

The known reactivity of ANQ includes a variety of transformations such as reduction, acylation, salification, condensation, cyclization, and azide (B81097) reactions. nih.gov These reactions have been instrumental in creating a library of energetic derivatives. However, the full chemical potential of ANQ remains to be unlocked.

Future studies should focus on:

Transition-Metal Catalysis: The application of modern catalytic methods to the ANQ scaffold is largely unexplored. Research into cross-coupling reactions could enable the direct attachment of various functional groups, providing rapid access to novel derivatives that are difficult to synthesize through traditional methods.

Cycloaddition Reactions: The guanidine (B92328) moiety and its derivatives can participate in cycloaddition reactions. nih.gov Investigating how the unique electronic structure of ANQ influences its behavior in reactions like [4+2] or [3+2] cycloadditions could lead to the synthesis of novel polycyclic and heterocyclic energetic systems.

Photochemistry and Electrochemistry: Studying the photochemical and electrochemical behavior of ANQ could reveal new reactivity patterns. These methods offer alternative, often milder, conditions for chemical transformations and could be used to trigger specific bond formations or cleavages, leading to unique molecular architectures.

Design and Synthesis of Multi-Functionalized Derivatives with Enhanced Performance

The synthesis of derivatives like 1-(2,4-dinitroanilino)-2-nitroguanidine (DNNG) and 1-(2,4,6-trinitroanilino)-2-nitroguanidine (TNNG) demonstrates the potential of ANQ as a building block for more complex energetic materials. researchgate.net The goal of future synthetic efforts should be to create multi-functionalized derivatives with tailored properties.

Key design strategies could include:

Incorporation of Energetic Moieties: Attaching other well-known energetic groups (e.g., tetrazoles, triazoles, or additional nitro groups) to the ANQ framework can significantly enhance detonation performance and density.

Balancing Oxygen Content: Functionalizing ANQ with oxygen-rich groups can improve the oxygen balance of the resulting material, leading to more efficient energy release upon decomposition.

Polymer-Bonded Systems: Using ANQ derivatives as monomers for polymerization or as functional additives in polymer-bonded explosives (PBXs) could improve mechanical properties and reduce sensitivity.

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is a powerful tool for predicting the properties of energetic materials and understanding their behavior at the molecular level. lukasiewicz.gov.plepa.gov While foundational calculations have been performed for ANQ, advanced modeling can provide deeper insights and guide future experimental work.

Future computational research should aim to:

Predict Properties of Novel Derivatives: Employing Density Functional Theory (DFT) and other quantum chemical methods to predict key properties like density, heat of formation, and detonation performance for newly designed, yet unsynthesized, ANQ derivatives can help prioritize synthetic targets. d-nb.info

Simulate Reaction Mechanisms: Modeling the transition states and reaction pathways for known and potential transformations of ANQ can elucidate its reactivity and explain experimental outcomes. lukasiewicz.gov.pl This is particularly valuable for understanding complex decomposition processes.

Molecular Dynamics (MD) Simulations: MD simulations can model the crystal structure and predict the sensitivity of ANQ derivatives to external stimuli like impact or friction. researchgate.net These simulations provide a link between molecular structure, crystal packing, and macroscopic properties.

Integration with Advanced Characterization Techniques for In-Situ Studies

The characterization of energetic materials is crucial for ensuring their safety and performance. mdpi.comresearchgate.net While standard techniques provide valuable data, advanced in-situ methods are needed to observe the rapid processes of decomposition and combustion.

Future directions in characterization should involve:

Time-Resolved Spectroscopy: Using techniques like time-resolved Raman or infrared spectroscopy to monitor the chemical changes occurring during the thermal decomposition of ANQ and its derivatives in real-time.

Synchrotron-Based Analysis: Employing synchrotron X-ray diffraction to study changes in crystal structure under high-pressure and high-temperature conditions, mimicking the environment of a detonation.

High-Speed Imaging: Combining high-speed cameras with other diagnostic tools to visualize and analyze the ignition and combustion behavior of ANQ-based formulations, providing critical data for performance and safety models.

Expanding the Scope of Applications beyond Energetic Materials

The guanidine functional group is a "privileged scaffold" in medicinal chemistry, appearing in numerous therapeutic agents due to its ability to form strong hydrogen bonds. nih.govnih.gov The diverse reactivity of ANQ makes it a potentially valuable precursor in fields beyond energetic materials.

Exploratory research should investigate:

Pharmaceutical Synthesis: The ANQ molecule could serve as a starting point for the synthesis of novel biologically active compounds. Its derivatives could be screened for various pharmacological activities, including antimicrobial, anticancer, or antiviral properties. nih.govresearchgate.net

Coordination Chemistry: The nitrogen-rich structure of ANQ makes it an interesting ligand for creating coordination polymers and metal-organic frameworks (MOFs). wuttkescience.com These materials could have applications in catalysis, gas storage, or as novel functional materials.

Materials Science: ANQ derivatives could be used to create nitrogen-rich polymers or two-dimensional materials with unique electronic or thermal properties. mdpi.com

Structure-Reactivity-Application Relationship Studies for Rational Design

A central theme for future research is the development of a comprehensive understanding of the structure-reactivity-application relationships for ANQ and its derivatives. This involves systematically linking changes in molecular structure to observable properties like thermal stability, sensitivity, and performance. researchgate.netnih.gov By building robust predictive models based on experimental and computational data, researchers can move from trial-and-error synthesis to a more rational design approach. This will be critical for developing the next generation of advanced materials derived from the versatile 1-amino-2-nitroguanidine scaffold. researchgate.netnih.gov

Q & A

Q. How can researchers mitigate bias when interpreting ambiguous results in mechanistic studies?

  • Methodological Answer : Implement blinded data analysis, where raw data are anonymized before interpretation. Use consensus scoring for spectral assignments (e.g., NMR peaks) among multiple independent reviewers. Pre-register hypotheses and analytical methods on platforms like Open Science Framework .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.